2-(4-Bromo-2-fluorophenyl)piperidine
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Overview
Description
2-(4-Bromo-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 4-bromo-2-fluorophenyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)piperidine typically involves the reaction of 4-bromo-2-fluoroaniline with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with a hydroxyl group would yield 2-(4-hydroxy-2-fluorophenyl)piperidine.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the piperidine ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-fluorophenyl)piperidine
- 2-(4-Bromo-2-chlorophenyl)piperidine
- 2-(4-Fluoro-2-methylphenyl)piperidine
Uniqueness
2-(4-Bromo-2-fluorophenyl)piperidine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
BCHSPZNDBRHACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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